
Phaeocaulisin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phaeocaulisin E is a guaiane-type sesquiterpene extracted from the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family. This compound has garnered attention due to its ability to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with an IC50 value of 10.3 μM .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guaiane-type sesquiterpenes, including Phaeocaulisin E, often involves complex multi-step processes. For instance, the total synthesis of related compounds like Phaeocaulisin A has been achieved through enantioselective routes involving key intermediates such as enantioenriched lactones. These intermediates undergo sequential cyclizations mediated by single-electron transfer reductants like samarium diiodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for sesquiterpenes involves extraction from plant sources followed by purification processes. Techniques such as chromatography are commonly employed to isolate the desired compound from other plant constituents.
化学反应分析
Types of Reactions
Phaeocaulisin E, like other sesquiterpenes, can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or samarium diiodide.
Substitution: Conditions involving bases like potassium tert-butoxide or catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
科学研究应用
Phaeocaulisin E has shown potential in various scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Could be explored for use in developing anti-inflammatory agents or other bioactive compounds.
作用机制
The mechanism by which Phaeocaulisin E exerts its effects involves the inhibition of nitric oxide production in macrophages. This is achieved by interfering with the signaling pathways activated by lipopolysaccharides, which are components of bacterial cell walls that trigger inflammatory responses .
相似化合物的比较
Similar Compounds
Phaeocaulisin A: Another guaiane-type sesquiterpene with notable anti-inflammatory and anticancer activities.
Curcumin: A well-known compound from the same plant family with anti-inflammatory and antioxidant properties.
Uniqueness
Phaeocaulisin E is unique due to its specific inhibitory activity on nitric oxide production in macrophages, with an IC50 value of 10.3 μM . This makes it a promising candidate for further research in anti-inflammatory therapies.
属性
分子式 |
C15H24O3 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC 名称 |
(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1 |
InChI 键 |
TXIKNNOOLCGADE-DHMWGJHJSA-N |
手性 SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C |
规范 SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



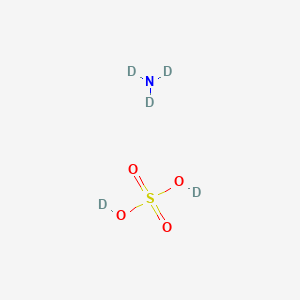
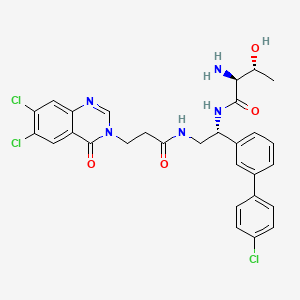
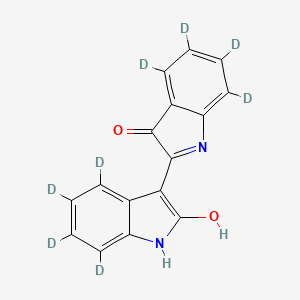
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
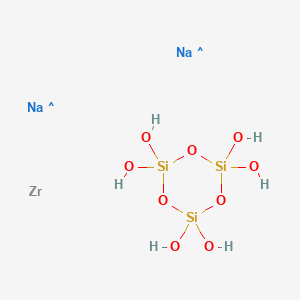

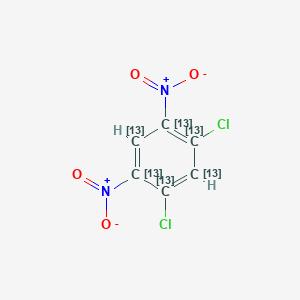
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
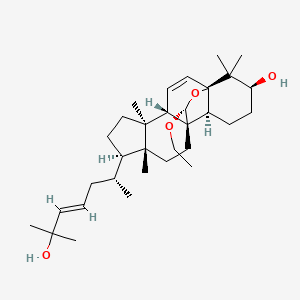
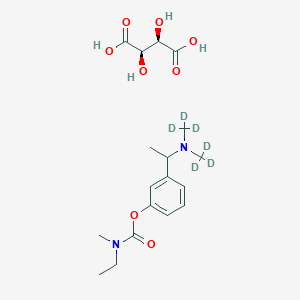
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)
